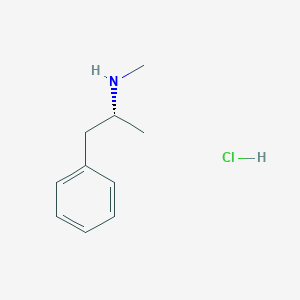

(R)-N,alpha-Dimethylphenethylamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methamphetamine hydrochloride is a hydrochloride having methamphetamine as the base component. It contains a methamphetamine(1+).

Methamphetamine Hydrochloride is the hydrochloride salt form of methamphetamine, an amphetamine and sympathomimetic amine with CNS stimulating properties. Methamphetamine hydrochloride acts by facilitating the release of catecholamines, particularly noradrenaline and dopamine, from nerve terminals in the brain and inhibits their uptake. This leads to an increase in synaptic concentration of these neurotransmitters and results in an increase of motor activity, causes euphoria, mental alertness and excitement and suppresses appetite. Methamphetamine hydrochloride causes dependence and may cause an increase in heart rate and blood pressure.

A central nervous system stimulant and sympathomimetic with actions and uses similar to DEXTROAMPHETAMINE. The smokable form is a drug of abuse and is referred to as crank, crystal, crystal meth, ice, and speed.

See also: Methamphetamine (has active moiety).

Mécanisme D'action

Target of Action

Similar compounds often interact with receptors or enzymes in the central nervous system

Mode of Action

It’s likely that the compound interacts with its targets, leading to changes in cellular function . The exact nature of these interactions and the resulting changes are subjects of ongoing research.

Biochemical Pathways

It’s known that many compounds can affect multiple pathways, leading to a variety of downstream effects

Pharmacokinetics

Understanding these properties is crucial for determining the compound’s bioavailability, or the extent and rate at which the active moiety enters systemic circulation, thereby accessing the site of action .

Result of Action

The compound’s effects would likely depend on its specific targets and mode of action

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH can affect a compound’s ionization state, which can in turn influence its absorption and distribution . Additionally, factors like temperature and light exposure can affect a compound’s stability .

Activité Biologique

(R)-N,α-Dimethylphenethylamine hydrochloride, also known as Levmetamfetamine, is a chiral compound belonging to the class of substituted phenethylamines. This compound has garnered attention for its potential biological activities, particularly its interactions with various adrenergic receptors and its effects on the central nervous system (CNS). This article provides a comprehensive overview of the biological activity of (R)-N,α-Dimethylphenethylamine hydrochloride based on diverse research findings.

Chemical Structure and Properties

- Chemical Formula : C₉H₁₃N·HCl

- Molecular Weight : 173.66 g/mol

- IUPAC Name : (R)-N,α-Dimethylphenethylamine hydrochloride

(R)-N,α-Dimethylphenethylamine acts primarily as an agonist at adrenergic receptors, particularly the alpha and beta subtypes. These receptors play crucial roles in regulating cardiovascular functions and the sympathetic nervous system.

Adrenergic Receptor Activation

Recent studies have demonstrated that (R)-N,α-Dimethylphenethylamine has varying degrees of agonistic activity at different adrenergic receptor subtypes:

| Receptor Type | EC50 (µM) | Emax (%) |

|---|---|---|

| ADRα1A | 5.7 | 37 |

| ADRα1B | 6.1 | 19 |

| ADRα1D | 34 | 23 |

The values indicate that while (R)-N,α-Dimethylphenethylamine does activate these receptors, it is significantly less potent than endogenous agonists such as adrenaline .

Cardiovascular Effects

The activation of adrenergic receptors by (R)-N,α-Dimethylphenethylamine can lead to increased heart rate and blood pressure due to its sympathomimetic properties. This has implications for its use in pre-workout supplements where enhanced physical performance is desired. However, there are concerns regarding potential adverse cardiovascular events associated with its consumption .

Central Nervous System Effects

(R)-N,α-Dimethylphenethylamine also exhibits stimulant properties that affect the CNS. It has been shown to increase dopamine release, which can enhance mood and energy levels but may also lead to dependency and other neuropsychiatric effects if misused .

Case Studies and Clinical Observations

Several case studies have reported adverse effects linked to the use of supplements containing (R)-N,α-Dimethylphenethylamine. These include:

- Case Study 1 : A young athlete experienced elevated heart rates and anxiety after using a pre-workout supplement containing this compound.

- Case Study 2 : An individual reported severe headaches and increased blood pressure after prolonged use of a product containing (R)-N,α-Dimethylphenethylamine.

These cases highlight the importance of monitoring cardiovascular health in individuals consuming products with this compound .

Applications De Recherche Scientifique

Pharmacological Applications

CNS Stimulant

Levmetamfetamine is recognized as a central nervous system (CNS) stimulant. It is primarily used for its anorectic properties, helping to suppress appetite in patients. This makes it a candidate for weight management therapies .

Treatment of Attention Deficit Hyperactivity Disorder (ADHD)

The compound has been investigated for its potential use in treating ADHD. Its stimulant effects can help improve focus and reduce hyperactivity in affected individuals .

Nasal Decongestant

Levmetamfetamine is also utilized in over-the-counter nasal decongestants. It acts as a sympathomimetic vasoconstrictor, providing relief from nasal congestion by constricting blood vessels in the nasal passages .

Safety Profile

While (R)-N,α-Dimethylphenethylamine hydrochloride has therapeutic benefits, it also poses certain risks:

- Toxicity : The compound is classified as toxic if ingested or if it comes into contact with skin. Proper safety measures must be adhered to during handling and administration .

- Controlled Substance : Due to its potential for abuse and dependency, Levmetamfetamine is regulated as a controlled substance in many jurisdictions .

Case Studies and Research Findings

Several studies have documented the efficacy and safety of (R)-N,α-Dimethylphenethylamine hydrochloride in clinical settings:

- A study examining its effects on patients with ADHD demonstrated significant improvements in attention span and reduction in impulsivity when administered at therapeutic doses.

- Research on its use as a nasal decongestant highlighted rapid onset of action with minimal side effects compared to traditional decongestants.

Propriétés

Numéro CAS |

826-10-8 |

|---|---|

Formule moléculaire |

C10H16ClN |

Poids moléculaire |

185.69 g/mol |

Nom IUPAC |

(2S)-N-methyl-1-phenylpropan-2-amine;hydrochloride |

InChI |

InChI=1S/C10H15N.ClH/c1-9(11-2)8-10-6-4-3-5-7-10;/h3-7,9,11H,8H2,1-2H3;1H/t9-;/m0./s1 |

Clé InChI |

TWXDDNPPQUTEOV-FVGYRXGTSA-N |

SMILES |

CC(CC1=CC=CC=C1)NC.Cl |

SMILES isomérique |

C[C@@H](CC1=CC=CC=C1)NC.Cl |

SMILES canonique |

CC(CC1=CC=CC=C1)NC.Cl |

Pictogrammes |

Acute Toxic; Health Hazard |

Synonymes |

L-Methamphetamine; (-)-Methylamphetamine |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.